molecular formula C20H24N2O B5696984 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B5696984
M. Wt: 308.4 g/mol
InChI Key: SSGDZGBHSCOODD-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and an acetamide group attached to an ethyl-methylphenyl ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity and stability.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized derivatives with diverse applications.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has a broad spectrum of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering gene expression. The exact mechanism depends on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methylphenyl)acetamide
  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethylphenyl)acetamide
  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-16-10-6-7-15(2)20(16)21-19(23)14-22-12-11-17-8-4-5-9-18(17)13-22/h4-10H,3,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGDZGBHSCOODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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